molecular formula C13H17N3OS B2690190 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol CAS No. 232263-28-4

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

Cat. No. B2690190
M. Wt: 263.36
InChI Key: KQZHIBRCDRYHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol is a biochemical compound used for proteomics research . It has a molecular formula of C13H17N3OS and a molecular weight of 263.36 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol, involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

For instance, Benzimidazole fungicides, which share a similar ring structure with your compound, have been developed as highly effective, low-toxicity, systemic broad-spectrum fungicides . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZHIBRCDRYHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol

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